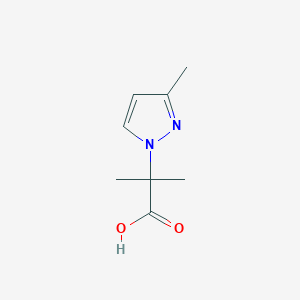

2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid

Overview

Description

“2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is a solid substance . The SMILES string representation of the molecule is O=C(O)C©CN1N=CC=C1 .

Molecular Structure Analysis

The molecular weight of “this compound” is 154.17 . The InChI key is FWIFKSTVTRTEQU-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.

Scientific Research Applications

Corrosion Inhibition

Research by Missoum et al. (2013) highlighted the efficacy of bipyrazolic derivatives, related to 2-methyl-2-(3-methyl-1H-pyrazol-1-yl)propanoic acid, as corrosion inhibitors for C38 steel in hydrochloric acid environments. These compounds demonstrated significant protection, exceeding 95%, at low concentrations. The study employed weight loss measurements and electrochemical techniques to reveal the compounds' inhibiting action, attributed to cathodic inhibition through polarization and charge transfer. The Langmuir adsorption isotherm was found to be obeyed, with quantum chemical calculations supporting the experimental findings (Missoum et al., 2013).

Synthesis and Catalytic Properties

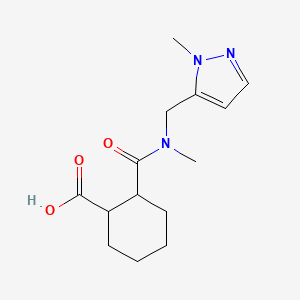

Boussalah et al. (2009) reported on the synthesis of functional multidendate ligands derived from this compound and their copper (II) complexes. These complexes were evaluated for their catalytic properties in the oxidation of catechol to quinone with dioxygen under ambient conditions. The study found variations in catalytic activity among the complexes, highlighting the potential application of these compounds in catalytic processes (Boussalah et al., 2009).

Antimicrobial Properties

Mishriky et al. (2001) explored the antimicrobial properties of compounds synthesized from reactions involving fused pyran compounds, indicating potential applications of related this compound derivatives. This study underscores the importance of such compounds in developing new antimicrobial agents (Mishriky et al., 2001).

Chemical Synthesis and Crystal Structures

The synthesis and evaluation of compounds structurally related to this compound have been documented, showcasing their potential in creating new materials with specific chemical and physical properties. Studies such as those by Kumarasinghe et al. (2009) provide insight into the crystal structure and regiospecific synthesis of these compounds, which is crucial for their application in various scientific fields (Kumarasinghe et al., 2009).

Multi-Component Reactions

Xiao et al. (2011) described a novel one-pot, four-component condensation reaction involving 3-methyl-1H-pyrazol-5(4H)-one, among other reagents, to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This method, characterized by its efficiency and environmental friendliness, exemplifies the versatility of compounds within the same family as this compound in synthetic chemistry (Xiao et al., 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Similar compounds have been shown to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been shown to have a range of effects at the molecular and cellular level .

properties

IUPAC Name |

2-methyl-2-(3-methylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)8(2,3)7(11)12/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHCBXLFZXPSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)

![methyl 4-oxo-5H-pyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B3070832.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)

![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)

![3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070895.png)

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)